molecular formula C13H20N4O3 B2951738 Ethyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate CAS No. 1904224-70-9

Ethyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate

Cat. No.: B2951738
CAS No.: 1904224-70-9
M. Wt: 280.328
InChI Key: FAPFJWOWLYGFRJ-UHFFFAOYSA-N
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Description

Ethyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.328. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, including modified pyrimidine nucleosides, exhibit various activities against diseases and infections . Therefore, it can be inferred that this compound may interact with similar targets.

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Given that pyrimidine derivatives have been found to exhibit anticancer, antitubercular, and anti-hiv activities , it can be inferred that this compound may affect related biochemical pathways.

Result of Action

Given the known activities of pyrimidine derivatives , it can be inferred that this compound may have similar effects.

Properties

IUPAC Name

ethyl N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-3-20-13(19)15-10-4-6-17(7-5-10)12-14-9(2)8-11(18)16-12/h8,10H,3-7H2,1-2H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPFJWOWLYGFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCN(CC1)C2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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